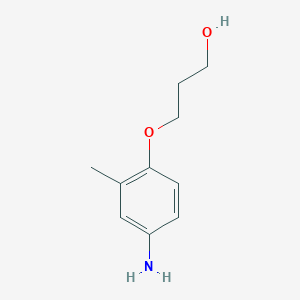

3-(4-Amino-2-methylphenoxy)propan-1-ol

Overview

Description

“3-(4-Amino-2-methylphenoxy)propan-1-ol” is a chemical compound with the molecular formula C10H15NO2 . It’s also known by its IUPAC name, 3-amino-2-(4-methylbenzyl)-1-propanol .

Synthesis Analysis

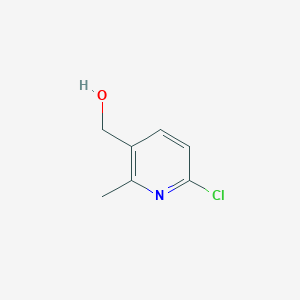

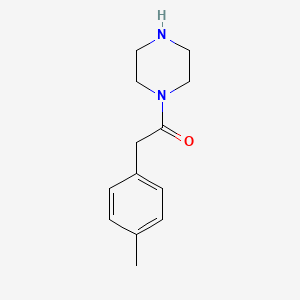

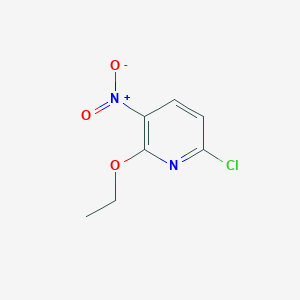

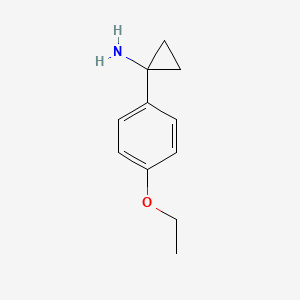

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of metoprolol EP Impurity D, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its InChI code: 1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 .Scientific Research Applications

Cardioselectivity and Beta-Adrenoceptor Blocking

Research has explored the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 3-(4-Amino-2-methylphenoxy)propan-1-ol. These studies aim to understand the affinity of such compounds to beta-1 and beta-2 adrenoceptors, which is crucial for their potential use in treating cardiovascular diseases. The substantial cardioselectivity observed in certain derivatives highlights their potential in therapeutic applications, particularly in managing conditions like hypertension and arrhythmias (Rzeszotarski et al., 1979).

Antimicrobial and Antiradical Activity

Some derivatives of this compound have been synthesized and tested for their antimicrobial and antiradical activities. These compounds exhibit varying degrees of inhibition against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Their antioxidant activity has also been assessed, indicating potential applications in combating oxidative stress and microbial infections (Čižmáriková et al., 2020).

Plant Growth Retardant Potential

Research has also delved into the synthesis of bis-quaternary salts of ammonia from aromatic compounds, including those related to this compound, and their potential as plant growth retardants. These compounds have been found to inhibit seedling growth and adventitious root formation, indicating their possible use in agricultural applications to manage plant growth (Sharma et al., 2008).

Environmental Applications

Studies have assessed the acute toxicity and cytotoxicity of fluorescent markers produced from industrial waste materials, including derivatives of this compound. These compounds exhibit low acute toxicity to various biological models, suggesting their safe use in environmental applications such as biodiesel quality monitoring. This research aligns with the principles of green chemistry, promoting the reuse of industrial waste for the development of environmentally friendly products (Pelizaro et al., 2019).

Properties

IUPAC Name |

3-(4-amino-2-methylphenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMZPVUUYCCPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)

![3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3080981.png)

![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)

![3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B3081012.png)

![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)